molecular formula C18H11NO4 B132628 Cepharadione A CAS No. 55610-01-0

Cepharadione A

Cat. No.: B132628
CAS No.: 55610-01-0
M. Wt: 305.3 g/mol
InChI Key: RZIGKFTVXWUUCX-UHFFFAOYSA-N
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Description

Cepharadione A is a naturally occurring compound belonging to the class of isoquinoline alkaloids. It is characterized by its reddish-orange color and is primarily found in certain species of the Menispermaceae family, such as Stephania cepharantha . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

Target of Action

Cepharadione A, a natural product belonging to the penicillin class of compounds , primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response against infections.

Mode of Action

This compound interacts with its target by inhibiting the release of elastase, an enzyme that degrades proteins, induced by FMLP/CB in human neutrophils . This interaction results in the modulation of the immune response, particularly in the context of bacterial infections.

Biochemical Pathways

It is known that the compound originates biogenetically from the oxidation of aporphines , a class of alkaloids. The inhibition of elastase release by this compound likely affects the neutrophil’s ability to respond to infections, potentially impacting various immune response pathways.

Pharmacokinetics

It is known that the compound can be isolated from the roots of piper betle linn , suggesting that it may be absorbed into the body when consumed as part of the diet

Result of Action

The primary result of this compound’s action is the inhibition of elastase release in human neutrophils . This could potentially modulate the immune response, particularly in the context of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment. Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored at 2-8℃

Chemical Reactions Analysis

Types of Reactions: Cepharadione A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The primary product from the oxidation of dehydronuciferine is this compound, along with smaller amounts of other oxoaporphine derivatives .

Scientific Research Applications

Pharmacological Properties

Cepharadione A has been extensively studied for its potential therapeutic effects. Research has indicated several key applications:

  • Antimicrobial Activity : this compound has shown significant antibacterial properties. In a study, it inhibited bacterial growth by more than 85% at a concentration of 100 µM, demonstrating its potential as a natural antimicrobial agent against various pathogens .
  • Cytotoxic Effects : The compound exhibits mild cytotoxic effects on human cancer cell lines, such as PC-3 and HT-29. This suggests its utility in cancer research, particularly in developing treatments that target specific cancer cells while minimizing damage to healthy cells .
  • Anthelmintic Activity : this compound has been evaluated for its anthelmintic properties, showing effectiveness against parasitic worms. This application is crucial in veterinary medicine and could be beneficial in treating parasitic infections in humans .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1 Antimicrobial PropertiesInhibition of bacterial growth by >85% at 100 µM concentration
Study 2 CytotoxicityMild cytotoxic effects on PC-3 and HT-29 cell lines, indicating selective targeting
Study 3 Anthelmintic ActivityEffective against Anisakis simplex and Hymenolepis nana, showcasing potential in treating parasitic infections

Comparison with Similar Compounds

Uniqueness: Cepharadione A is unique due to its specific DNA-damaging properties and its occurrence in marine fungi. Its distinct chemical structure sets it apart from other isoquinoline alkaloids, making it a valuable compound for scientific research.

Biological Activity

Cepharadione A is a naturally occurring alkaloid belonging to the dioxoaporphine class, primarily isolated from the plant Stephania cepharantha. This compound has garnered interest due to its notable biological activities, particularly its potential as a DNA-damaging agent and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.

1. Synthesis and Structural Confirmation

The first total synthesis of this compound was reported recently, allowing for structural confirmation and biological evaluation. The compound was initially isolated from Piper caninum using bioassay-guided fractionation based on its DNA damaging activity in yeast assays. The synthesis involved several steps, including the use of thionyl chloride and methylamine to produce the final product .

2. Biological Activity

2.1 DNA Damaging Activity

This compound has been identified as a potent inhibitor of cellular growth in yeast strains deficient in DNA repair mechanisms. Specifically, it exhibited an IC50 value of 50.2 nM against a yeast strain lacking RAD52, which is crucial for repairing double-strand DNA breaks. Under conditions where DNA repair was proficient (galactose medium), the IC50 increased to 293 nM, indicating that its activity is closely linked to the integrity of DNA repair pathways .

2.2 Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The compound demonstrated significant activity compared to its analogs, such as Cepharadione B, which showed minimal cytotoxicity. In comparative studies, this compound's potency was confirmed with IC50 values ranging from 0.42 to 1.6 µg/mL against several cancer cell lines, including colon and breast cancer cells .

Table 1: Summary of Biological Activities of this compound

Activity IC50 Value Cell Lines/Conditions
Yeast Growth Inhibition50.2 nMRAD52 deficient yeast strain
Yeast Growth Inhibition293 nMRAD52 proficient yeast strain
Cytotoxicity0.42 - 1.6 µg/mLVarious human cancer cell lines (e.g., colon, breast)

Notable Research Findings

  • Mechanism of Action : The presence of specific functional groups in this compound enhances its ability to induce DNA damage, making it a candidate for further investigation as an anti-cancer agent.
  • Comparative Studies : When comparing this compound with other dioxoaporphines, it consistently exhibited superior cytotoxic properties, suggesting structural features that enhance biological activity .

4. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its potent biological activities, particularly its ability to damage DNA and inhibit cancer cell growth. The ongoing research into its mechanisms of action and potential therapeutic applications could pave the way for new treatments in oncology.

Properties

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIGKFTVXWUUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970950
Record name 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55610-01-0
Record name Cepharadione A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55610-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cepharadione A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHARADIONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

340 - 342 °C
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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